molecular formula C19H18O8 B13417349 5,6-Dihydroxy-3,3',4',7-tetramethoxyflavone

5,6-Dihydroxy-3,3',4',7-tetramethoxyflavone

Cat. No.: B13417349
M. Wt: 374.3 g/mol
InChI Key: DXEKSOHHLFZGKA-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-3,7,3’,4’-tetramethoxyflavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydroxy-3,7,3’,4’-tetramethoxyflavone typically involves the methylation of quercetin derivatives. One common method involves the use of dimethyl sulfate (DMS) as a methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-3,7,3’,4’-tetramethoxyflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).

    Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Methanol or ethanol as solvents, with reagents like methyl iodide (MeI).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced flavonoid derivatives.

    Substitution: Formation of various substituted flavonoid compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of natural health products and supplements.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • Tangeretin (4’,5,6,7,8-pentamethoxyflavone)
  • Nobiletin (5,6,7,8,3’,4’-hexamethoxyflavone)
  • Sinensetin (3’,4’,5,6,7-pentamethoxyflavone)

Uniqueness

5,6-Dihydroxy-3,7,3’,4’-tetramethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities. Compared to other polymethoxyflavones, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-3,7-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-10-6-5-9(7-11(10)24-2)18-19(26-4)17(22)14-12(27-18)8-13(25-3)15(20)16(14)21/h5-8,20-21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEKSOHHLFZGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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